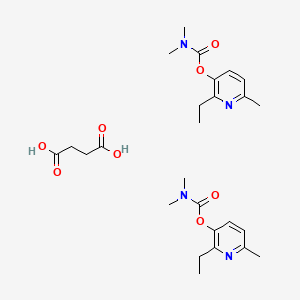
2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1)
Vue d'ensemble
Description
2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) is a chemical compound with the CAS Number: 205189-71-5 . The IUPAC name for this compound is 2-ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) . The molecular weight of this compound is 534.61 .
Molecular Structure Analysis
The InChI code for 2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) is1S/2C11H16N2O2.C4H6O4/c2*1-5-9-10 (7-6-8 (2)12-9)15-11 (14)13 (3)4;5-3 (6)1-2-4 (7)8/h2*6-7H,5H2,1-4H3;1-2H2, (H,5,6) (H,7,8) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The melting point of 2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) is between 84-86 degrees Celsius .Applications De Recherche Scientifique
1. Nanotechnology in Epilepsy Treatment
A study by Avakyan et al. (2019) explored the development of an antiepileptic drug based on 2-ethyl-6-methyl-3-hydroxypyridine succinate using polymer nanoparticles. This nano-drug showed promising results in reducing the number of secondary generalized clonic-tonic seizures, animal mortality, and seizure manifestations in experimental models of epilepsy, highlighting its potential in treating epilepsy through enhanced drug transport across the blood-brain barrier (Avakyan et al., 2019).
2. Benefits in Rheumatoid Arthritis
A study conducted by Sineglazova and Volchegorskii (2013) reported the use of 2-ethyl-6-methyl-3-oxypyridine succinate in women with rheumatoid arthritis. The drug contributed to a reduction in the intensity of rheumatoid inflammation, improved the functional status and quality of life, and reduced the severity of depressive symptoms (Sineglazova & Volchegorskii, 2013).
3. Acetylcholinesterase Inhibition and Protective Action
Research by Sundberg et al. (1993) showed that a series of N,N-dimethylcarbamates of 2-[(2'-, 3'-, and 4'-hydroxyphenoxy)methyl] heteroaromatic salts, including derivatives of 2-ethyl-6-methyl-3-pyridinyl, are inhibitors of acetylcholinesterase. They also demonstrated protective activity against organophosphorus compounds, suggesting applications in toxicology and pharmacology (Sundberg et al., 1993).
4. Traumatic Brain Injury Recovery
A study by Anastasia et al. (2021) investigated the effects of 2-ethyl-6-methyl-3-hydroxypyridine succinate on traumatic brain injury. It was found to improve the functional and metabolic parameters of red blood cells, reduce malonic dialdehyde concentration and RBC aggregation, and enhance recovery of blood flow and brain tissue, highlighting its potential in neuroprotective strategies (Anastasia et al., 2021).
5. Anti-Influenza Drug Development
Research by Ivashchenko et al. (2014) on AV0038, a derivative of 2-ethyl-6-methyl-3-pyridinyl, showed high efficiency in the prevention and treatment of influenza in experimental models. The drug displayed favorable pharmacological properties, including solubility, stability, and low acute toxicity, making it a promising candidate for anti-influenza therapy (Ivashchenko et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16N2O2.C4H6O4/c2*1-5-9-10(7-6-8(2)12-9)15-11(14)13(3)4;5-3(6)1-2-4(7)8/h2*6-7H,5H2,1-4H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKNNQRCURJZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OC(=O)N(C)C.CCC1=C(C=CC(=N1)C)OC(=O)N(C)C.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



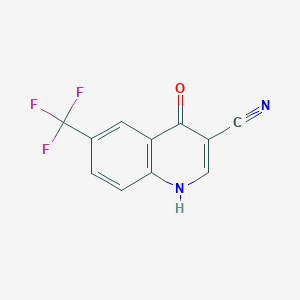
![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)

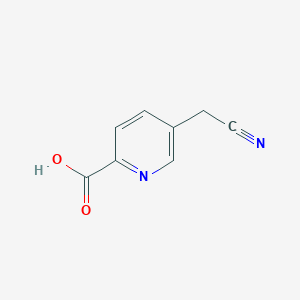
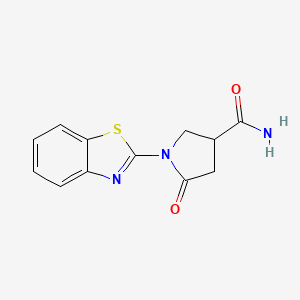
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)
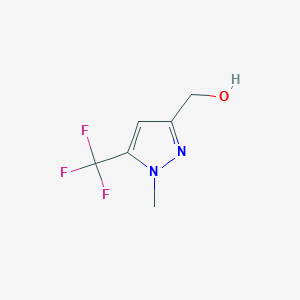
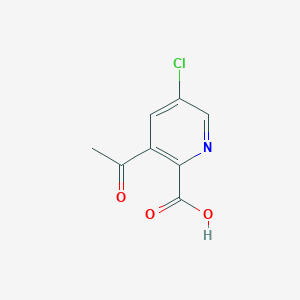
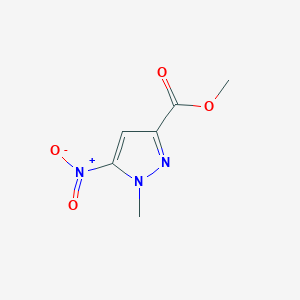
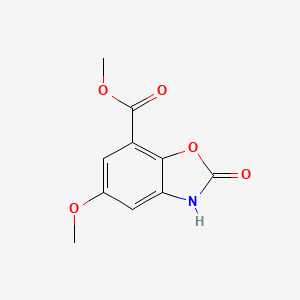
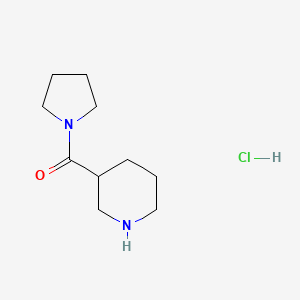
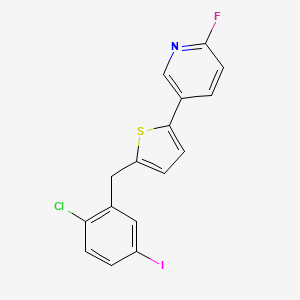
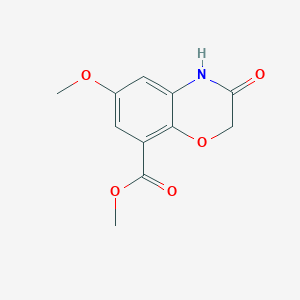
![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)